1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate
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Overview
Description
1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is known for its potential applications in various fields, including medicine and scientific research. It is characterized by its unique chemical structure, which includes two acetate groups attached to the estradiol molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate typically involves the acetylation of estradiol. The process begins with estradiol, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the mixture at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives .
Scientific Research Applications
1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 1,3,5(10),9(11)-Estratetrene-3,17beta-diol diacetate, known for its role in hormone regulation.
Estrone: Another estrogen hormone with similar biological activities but different chemical structure.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
This compound is unique due to its acetylated structure, which enhances its stability and bioavailability compared to its parent compound, estradiol. This modification allows for more controlled and sustained release in therapeutic applications .
Properties
IUPAC Name |
(3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,10,12,19-21H,4,6,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESVTJRTUBOKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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